2-Phenyl-1-(thiophen-2-yl)ethanone is an organic compound with the molecular formula C₁₂H₁₀OS. This compound features a ketone functional group, characterized by the presence of a phenyl group and a thiophene ring. Its structure contributes to its utility as an important intermediate in organic synthesis, particularly in the development of bioactive molecules and pharmaceuticals. The compound is recognized for its potential applications in various fields, including medicinal chemistry and materials science.
Research indicates that 2-Phenyl-1-(thiophen-2-yl)ethanone exhibits notable biological activity. It has been studied for its potential therapeutic properties, particularly as a precursor for drug synthesis. The compound's interactions with biological pathways suggest it may influence several molecular targets, potentially leading to applications in treating various diseases. Its ability to act as an inhibitor of certain enzymes has also been explored, indicating its relevance in drug development .
The synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone can be achieved through several methods:
In industrial applications, optimized conditions are often employed to maximize yield and purity, including continuous flow reactors and advanced purification techniques .
The compound finds a wide range of applications across various fields:
Studies have indicated that 2-Phenyl-1-(thiophen-2-yl)ethanone interacts with various molecular targets, influencing biological pathways. Its mechanisms of action may involve modifications to its structure that enhance reactivity or alter interaction profiles with biological macromolecules. These interactions are critical for understanding its potential therapeutic effects and optimizing its use in medicinal chemistry .
Several compounds share structural similarities with 2-Phenyl-1-(thiophen-2-yl)ethanone, providing a basis for comparison:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Thiophenecarboxaldehyde | C₈H₆OS | Contains an aldehyde group instead of a ketone |
3-Thiophenecarboxylic acid | C₈H₈O₂S | Features a carboxylic acid functional group |
5-Methylthiophene | C₇H₈S | Methylated derivative of thiophene |
4-Acetylphenol | C₈H₈O₂ | Contains an acetyl group on the phenol structure |
The uniqueness of 2-Phenyl-1-(thiophen-2-yl)ethanone lies in its specific combination of both ketone functionality and aromatic thiophene structure, allowing it to participate in diverse
Friedel-Crafts acylation represents the most extensively studied and widely employed methodology for synthesizing 2-Phenyl-1-(thiophen-2-yl)ethanone. This electrophilic aromatic substitution reaction proceeds through the formation of an acylium ion intermediate, which subsequently attacks the electron-rich thiophene ring. The classical approach involves treating thiophene with phenylacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride or tin tetrachloride.
The mechanism of Friedel-Crafts acylation begins with the coordination of the acyl chloride to the Lewis acid catalyst, forming an acylium ion complex. This electrophilic species then attacks the thiophene ring preferentially at the 2-position due to regioselectivity considerations. The intermediate arenium ion subsequently undergoes deprotonation to yield the desired ketone product. The regioselectivity favoring the 2-position results from the ability to draw three resonance forms for the intermediate formed by attack at the 2-position, compared to only two resonance forms when attack occurs at the 3-position.
Tin tetrachloride has emerged as a particularly effective Lewis acid catalyst for thiophene acylation reactions. Research conducted by Stadnikov and coworkers demonstrated that substituting tin tetrachloride for aluminum chloride in classical Friedel-Crafts synthesis increased yields from approximately 50% to about 90%. The enhanced performance of tin tetrachloride stems from its ability to form more stable complexes with both the acylating agent and the reaction intermediates.
A novel phase-vanishing methodology has been developed for Friedel-Crafts acylation using tin tetrachloride as the Lewis acid. This approach employs a three-layer system consisting of fluorinated solvent FC-72, benzene containing the organic reactants, and tin tetrachloride. The reaction proceeds at the interface between the benzene and tin tetrachloride layers, with the bottom layer being gently stirred to maintain contact while preventing complete mixing. Under these conditions, thiophene and propionyl chloride react at 30°C for 3 hours to yield 2-propionylthiophene in 72% yield.
Alternative Lewis acid catalysts have been investigated for thiophene acylation reactions. Aluminum-based catalysts, including ethylaluminum dichloride, provide non-acidic reaction conditions due to their Brønsted base properties. This approach offers advantages in terms of functional group tolerance and milder reaction conditions. Studies using ethylaluminum dichloride have achieved yields up to 99% for various thiophene acylation reactions.
Solid acid catalysts represent another advancement in Friedel-Crafts acylation methodology. Zeolite-based catalysts, particularly H-beta zeolite, have demonstrated excellent activity for the acetylation of thiophene with acetic anhydride. Under optimized conditions using H-beta zeolite at 60°C with a thiophene to acetic anhydride molar ratio of 1:3, nearly 99% conversion of thiophene can be achieved with 98.6% yield of the acetylated product. These solid acid catalysts offer the additional advantage of easy recovery and regeneration for multiple reaction cycles.
Vorbruggen condensation methodology offers an alternative synthetic pathway utilizing silicon-mediated transformations for the construction of carbon-carbon bonds. This approach involves the reaction of C,O,O-tris(trimethylsilyl)ketene acetals with carbonyl compounds in the presence of titanium chloride catalysts. While specific applications to 2-Phenyl-1-(thiophen-2-yl)ethanone synthesis are limited in the available literature, the methodology demonstrates potential for accessing this target compound through modified reaction conditions.
The Vorbruggen approach typically employs trimethylsilyl trifluoromethanesulfonate as a key activating agent. This reagent facilitates the formation of silyl enol ether intermediates, which can subsequently undergo nucleophilic addition reactions with appropriate electrophilic partners. The methodology has shown particular utility in fragment coupling reactions and building block construction, making it potentially valuable for synthesizing complex thiophene derivatives.
Recent developments in trimethylsilyl trifluoromethanesulfonate-mediated reactions have demonstrated the feasibility of one-pot processes that avoid the need for preformation and purification of enol silane nucleophiles. These advances suggest potential applications for streamlined synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone through appropriate substrate selection and reaction optimization.
Cross-coupling methodologies provide powerful alternatives to traditional Friedel-Crafts approaches for synthesizing aryl ketones, including 2-Phenyl-1-(thiophen-2-yl)ethanone. Palladium-catalyzed cross-coupling reactions between organometallic reagents and acyl chlorides have emerged as particularly valuable synthetic tools.
The Stille cross-coupling reaction represents another viable pathway for ketone synthesis. Research has demonstrated the successful coupling of aryltributylstannanes with aroyl chlorides using palladium dichloride and trifuran-2-yl-phosphane in chloroform at 60°C. Under these conditions, reactions proceed for 2 hours under inert atmosphere conditions to yield the desired ketone products in 85% yield. This methodology offers the advantage of mild reaction conditions and functional group tolerance.
The cross-coupling approach offers several advantages over traditional Friedel-Crafts methods, including better functional group tolerance, avoidance of strong Lewis acids, and the ability to introduce substitution patterns that may be difficult to achieve through direct aromatic substitution. Additionally, the heterogeneous nature of some palladium catalysts facilitates catalyst recovery and reuse, addressing sustainability concerns in synthetic chemistry.
Cross-Coupling Method | Catalyst System | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|
Indium-based coupling | Pd(0) heterogeneous | 68 | High | |
Stille coupling | PdCl₂/phosphine | 60 | 85 |
The optimization of reaction conditions plays a crucial role in maximizing yields and selectivity for 2-Phenyl-1-(thiophen-2-yl)ethanone synthesis. Temperature control represents a critical parameter, as higher temperatures generally improve reaction efficiency but may compromise selectivity. Studies on thiophene acylation have shown that reactions carried out at 313 K achieve less than 40% conversion after 0.5 hours, while increasing the temperature to 353 K enables complete conversion within 30 minutes.
Catalyst selection significantly influences both reaction rate and product distribution. Comparative studies of different solid acid catalysts, including NKC-9 ion exchange resin, HZSM-5 zeolite, and H-beta zeolite, have revealed that H-beta zeolite provides superior activity for thiophene acylation reactions. The strong acidic properties of these catalysts facilitate electrophilic activation of the acylating agent, leading to enhanced reaction rates and improved yields.
Solvent choice affects both reaction kinetics and product isolation. The phase-vanishing methodology demonstrates the importance of solvent selection, utilizing perfluorohexane (FC-72) to create distinct phases that enable controlled reaction conditions. This approach allows for gentle stirring at interfaces while maintaining phase separation, leading to improved yields and simplified workup procedures.
The molar ratio of reactants requires careful optimization to achieve maximum efficiency. Research on thiophene acetylation has shown that increasing the thiophene to acetic anhydride molar ratio from 1:2 to 1:4 improves yields, with an optimal ratio of 1:3 providing the best balance between conversion and economic considerations. Higher ratios introduce processing complications without proportional yield improvements.
Catalyst loading represents another important optimization parameter. Studies using H-beta zeolite have demonstrated that 3 weight percent catalyst loading provides optimal results for thiophene acylation reactions. Lower catalyst loadings result in incomplete conversion, while higher loadings do not provide proportional benefits and increase costs.
Industrial-scale production of 2-Phenyl-1-(thiophen-2-yl)ethanone requires consideration of economic factors, environmental impact, and process safety. The development of heterogeneous catalysts represents a significant advancement for industrial applications due to their recyclability and ease of separation. H-beta zeolite catalysts have demonstrated the ability to maintain activity through multiple reaction cycles, making them attractive for continuous production processes.
The phase-vanishing methodology offers potential advantages for industrial implementation through its simplified separation and purification procedures. The three-phase system enables straightforward product isolation by simple phase separation, reducing the need for complex distillation or extraction processes. Additionally, the mild reaction conditions and reduced catalyst requirements make this approach economically attractive for large-scale production.
Continuous flow reactor technology represents another avenue for industrial-scale synthesis optimization. These systems offer advantages in terms of heat and mass transfer, reaction control, and safety considerations compared to traditional batch processes. The ability to precisely control residence time, temperature, and mixing conditions in continuous flow systems can lead to improved yields and reduced byproduct formation.
Environmental considerations drive the development of greener synthetic methodologies for industrial applications. The use of recoverable solid acid catalysts reduces waste generation and eliminates the need for stoichiometric amounts of Lewis acid catalysts. Additionally, the development of aqueous or solvent-free reaction conditions represents an important goal for sustainable industrial processes.
Process intensification through the use of microreactor technology offers potential benefits for industrial-scale synthesis. These systems provide enhanced heat and mass transfer rates, improved safety through reduced inventory of hazardous materials, and the ability to operate under more aggressive conditions due to improved temperature and pressure control. The modular nature of microreactor systems also enables flexible production capacity adjustment based on market demands.
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 2-phenyl-1-(thiophen-2-yl)ethanone through detailed analysis of both proton and carbon-13 environments [4] [5] [6].
The proton nuclear magnetic resonance spectrum of 2-phenyl-1-(thiophen-2-yl)ethanone reveals distinct chemical shift patterns characteristic of its heterocyclic aromatic structure [4] [7] [8]. The aromatic protons of the phenyl group typically appear in the range of 7.2-7.8 parts per million, consistent with benzylic aromatic systems [9] [10] [11]. The thiophene ring protons exhibit characteristic chemical shifts between 7.0-7.5 parts per million, reflecting the electron-rich nature of the thiophene heterocycle [7] [12] [13].
The methylene bridge protons (-CH₂-) connecting the phenyl and thiophene-carbonyl systems appear as a singlet around 3.6-4.0 parts per million [4] [9]. This chemical shift position reflects the deshielding effect of both the adjacent aromatic system and the carbonyl group [9] [10].
Proton Environment | Chemical Shift Range (ppm) | Multiplicity | Integration |
---|---|---|---|
Phenyl aromatic | 7.2-7.8 | Multiplet | 5H |
Thiophene H-3 | 7.3-7.4 | Doublet | 1H |
Thiophene H-4 | 7.1-7.2 | Triplet | 1H |
Thiophene H-5 | 7.4-7.5 | Doublet | 1H |
Methylene bridge | 3.6-4.0 | Singlet | 2H |
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon as the most distinctive signal, appearing in the typical aromatic ketone region of 190-200 parts per million [14] [15] [16]. This chemical shift reflects the conjugation between the carbonyl group and the thiophene ring system [15] [17] [18].
The aromatic carbon signals appear in two distinct regions corresponding to the phenyl and thiophene systems [19] [15] [20]. Phenyl carbons typically resonate between 125-140 parts per million, while thiophene carbons appear in the range of 125-145 parts per million [15] [20] [16]. The methylene bridge carbon exhibits a characteristic signal around 45-50 parts per million, consistent with an aliphatic carbon adjacent to both aromatic and carbonyl systems [15] [16].
Carbon Environment | Chemical Shift Range (ppm) | Assignment |
---|---|---|
Carbonyl carbon | 190-200 | C=O |
Thiophene C-2 | 142-145 | Quaternary aromatic |
Phenyl carbons | 125-140 | Aromatic CH and quaternary |
Thiophene C-3,4,5 | 125-135 | Aromatic CH |
Methylene bridge | 45-50 | Aliphatic CH₂ |
Infrared and Raman spectroscopic analyses provide complementary vibrational information essential for structural confirmation of 2-phenyl-1-(thiophen-2-yl)ethanone [21] [22] [23].
The infrared spectrum of 2-phenyl-1-(thiophen-2-yl)ethanone exhibits a characteristic carbonyl stretching frequency in the aromatic ketone region [24] [18] [25]. The carbonyl absorption appears at approximately 1680-1690 wavenumbers, reflecting the conjugation between the carbonyl group and the thiophene ring system [24] [18]. This frequency is lower than that observed for saturated ketones due to the electron delocalization from the thiophene ring [18] [25].
Aromatic carbon-carbon stretching vibrations appear in the region of 1400-1600 wavenumbers, with thiophene-specific bands observed around 1425 wavenumbers [22] [23] [26]. The phenyl ring exhibits characteristic out-of-plane bending vibrations around 750-850 wavenumbers [24] [26].
Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |
---|---|---|
Carbonyl stretch | 1680-1690 | C=O aromatic ketone |
Aromatic C=C stretch | 1500-1600 | Phenyl and thiophene rings |
Thiophene C=C stretch | 1400-1450 | Thiophene ring modes |
Aromatic C-H stretch | 3000-3100 | Aromatic CH |
Aliphatic C-H stretch | 2850-2950 | Methylene CH₂ |
Thiophene ring breathing | 700-800 | Ring deformation |
Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrational modes [22] [23] [26]. The thiophene ring exhibits enhanced Raman activity in the region of 1400-1500 wavenumbers, corresponding to carbon-carbon stretching modes within the heterocyclic system [22] [23]. The phenyl ring contributes characteristic bands around 1000-1030 wavenumbers and 1600 wavenumbers [22] [23].
X-ray crystallographic analysis provides definitive structural parameters for 2-phenyl-1-(thiophen-2-yl)ethanone in the solid state [27] [28] [29].
Crystallographic studies reveal that 2-phenyl-1-(thiophen-2-yl)ethanone adopts a planar or near-planar conformation with minimal deviation from planarity [27] [29] [30]. The thiophene ring maintains its characteristic pentagonal geometry with carbon-sulfur bond lengths in the range of 1.70-1.72 angstroms [31] [32] [33]. The carbon-carbon bonds within the thiophene ring exhibit partial double-bond character, with lengths typically ranging from 1.36-1.42 angstroms [31] [32] [33].
The carbonyl group displays standard ketone geometry with a carbon-oxygen double bond length of approximately 1.22 angstroms [31] [34]. The bond angles around the carbonyl carbon approach the ideal trigonal planar geometry of 120 degrees [31] [34].
Bond Type | Bond Length (Å) | Bond Angle (°) |
---|---|---|
C-S (thiophene) | 1.70-1.72 | C-S-C: 91-92 |
C=C (thiophene) | 1.36-1.42 | C-C-C: 108-112 |
C=O (carbonyl) | 1.20-1.23 | C-C=O: 120-122 |
C-C (phenyl) | 1.38-1.40 | C-C-C: 120 |
C-C (bridge) | 1.50-1.52 | C-C-C=O: 115-118 |
The crystal structure reveals significant intermolecular interactions that stabilize the solid-state arrangement [27] [28] [29]. Pi-pi stacking interactions between aromatic rings contribute to the overall crystal stability, with typical interplanar distances of 3.2-3.5 angstroms [28] [29] [30]. These interactions are particularly prominent between thiophene rings of adjacent molecules [29] [30].
Weak hydrogen bonding interactions involving the aromatic protons and the carbonyl oxygen atom provide additional stabilization [27] [28] [29]. The crystal packing typically exhibits herringbone or layered arrangements characteristic of aromatic heterocyclic compounds [29] [30].
Mass spectrometric analysis of 2-phenyl-1-(thiophen-2-yl)ethanone reveals characteristic fragmentation pathways that provide structural confirmation [1] [35] [36].
The molecular ion peak appears at mass-to-charge ratio 202, corresponding to the molecular weight of the compound [1] [35]. The molecular ion typically exhibits moderate intensity due to the stability conferred by the aromatic systems [36] [14] [37].
Primary fragmentation occurs through alpha-cleavage adjacent to the carbonyl group, generating an acylium ion at mass-to-charge ratio 111 corresponding to the thiophene-carbonyl fragment [36] [14] [38]. This fragment represents the base peak in most spectra due to the resonance stabilization of the acylium ion [36] [38].
The complementary benzyl radical fragment (mass-to-charge ratio 91) appears with significant intensity, reflecting the stability of the benzylic radical system [36] [14] [38]. This fragmentation pattern is characteristic of phenyl-containing ketones [14] [38].
Fragment Ion | m/z | Relative Intensity | Assignment |
---|---|---|---|
Molecular ion | 202 | 30-50% | [M]⁺- |
Thiophene-acylium | 111 | 100% (base peak) | [C₆H₃OS]⁺ |
Benzyl fragment | 91 | 60-80% | [C₇H₇]⁺ |
Thiophene | 84 | 20-40% | [C₄H₄S]⁺- |
Tropylium | 77 | 40-60% | [C₆H₅]⁺ |
Secondary fragmentation involves loss of carbon monoxide from the acylium ion, generating a thiophene radical cation at mass-to-charge ratio 83 [36] [37] [38]. Further fragmentation of the thiophene system produces characteristic sulfur-containing fragments [37] [38].
The benzyl fragment undergoes additional fragmentation through loss of a methylene unit to form the tropylium ion at mass-to-charge ratio 77, a highly stable aromatic carbocation [36] [14] [38]. This fragmentation sequence is diagnostic for phenyl-containing compounds [14] [38].